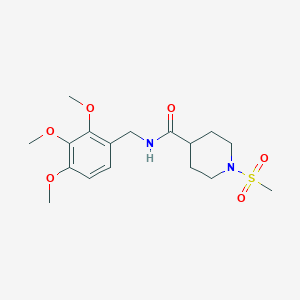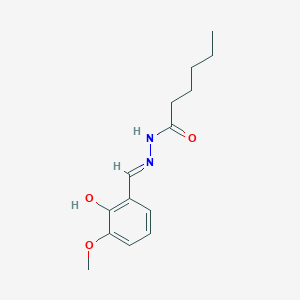
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide, also known as MTMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTMP belongs to the class of piperidinecarboxamide compounds and has been studied for its anti-cancer, anti-inflammatory, and anti-tumor properties. In
作用机制
The mechanism of action of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide works by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. It has also been suggested that 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell growth and survival. In addition, 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has also been found to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the major advantages of using 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in lab experiments is its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and anti-tumor properties, making it a promising candidate for further research. However, one of the limitations of using 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in lab experiments is its complex synthesis method, which can make it difficult to obtain pure 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide for research purposes.
未来方向
There are several future directions for the research on 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide. One direction is to further study the mechanism of action of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide to better understand how it works and how it can be used in the treatment of cancer and other diseases. Another direction is to explore the potential use of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer. Additionally, further research is needed to explore the potential use of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in the treatment of other diseases, such as inflammation and tumors. Finally, more research is needed to optimize the synthesis method of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide to make it more accessible for research purposes.
Conclusion:
In conclusion, 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and anti-tumor properties. Although the mechanism of action of 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide is not fully understood, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis in cancer cells, and inhibition of certain enzymes involved in cancer cell growth and survival. While there are limitations to using 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide in lab experiments, its potential therapeutic properties make it a promising candidate for further research.
合成方法
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine, followed by the reaction of the resulting product with methylsulfonyl chloride and finally, the reaction of the product with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide. The final product is purified using column chromatography to obtain pure 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide.
科学研究应用
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. In addition, 1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide has also been studied for its anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
1-methylsulfonyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-14-6-5-13(15(24-2)16(14)25-3)11-18-17(20)12-7-9-19(10-8-12)26(4,21)22/h5-6,12H,7-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGCRQGMMUDMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2,3,4-trimethoxybenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![4-{5-[(pyridin-4-ylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6086568.png)
![methyl 1-(3-{4-[(diallylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6086573.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B6086581.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6086607.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6086613.png)

![5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)

![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)

![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![11-bromo-14H-benzo[4,5]isoquino[2,1-a]perimidin-14-one](/img/structure/B6086659.png)